Cas no 819867-23-7 (Diphenyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine)

Diphenyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine is a sterically hindered phosphine ligand widely used in transition metal-catalyzed reactions, particularly in cross-coupling and asymmetric transformations. Its highly congested biphenyl backbone, featuring three isopropyl groups at the 2', 4', and 6' positions, provides exceptional steric bulk that enhances catalytic efficiency and selectivity. This ligand demonstrates superior stability against oxidation compared to less hindered phosphines, making it valuable for air-sensitive applications. The electron-rich phosphorus center facilitates strong metal coordination while maintaining reactivity in challenging coupling reactions. Its rigid structure promotes high enantioselectivity in asymmetric catalysis, particularly in palladium- and nickel-catalyzed processes. The compound's thermal stability allows its use in high-temperature reactions, distinguishing it from more labile phosphine ligands.
Diphenyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine structure
819867-23-7 structure
Product Name:Diphenyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine
CAS No:819867-23-7
MF:C33H37P
MW:464.620650053024
MDL:MFCD26961066
CID:1058422
Update Time:2025-07-02

Diphenyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine Chemical and Physical Properties

Names and Identifiers

    • Diphenyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine
    • Diphenyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine
    • 2-(Diphenylphosphino)-2,4,6-triisopropylbiphenyl
    • diphenyl-[2-(2,4,6-triisopropylphenyl)phenyl]phosphane
    • Diphenyl[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphine (ACI)
    • 2,4,6-Triisopropyl-2′-(diphenylphosphino)-1,1′-biphenyl
    • Diphenyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine
    • MDL: MFCD26961066
    • Inchi: 1S/C33H37P/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h7-25H,1-6H3
    • InChI Key: HCULUUWFPUUYEE-UHFFFAOYSA-N
    • SMILES: C1C=CC(P(C2C(C3C(C(C)C)=CC(C(C)C)=CC=3C(C)C)=CC=CC=2)C2C=CC=CC=2)=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7

Diphenyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine Pricemore >>

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Diphenyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt → 60 °C
1.2 Reagents: 1,2-Dibromoethane ;  40 - 60 min, 60 °C
1.3 1.1 h, 65 °C; 1 h, 65 °C
1.4 25 h, rt
1.5 Reagents: Methanol ;  0 °C; 24 h, -40 °C
Reference
Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure
Barder, Timothy E.; Walker, Shawn D.; Martinelli, Joseph R.; Buchwald, Stephen L., Journal of the American Chemical Society, 2005, 127(13), 4685-4696

Production Method 2

Reaction Conditions
1.1 Reagents: Magnesium ;  30 min, rt
1.2 Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  rt → 65 °C; 16 h, 65 °C
1.3 90 min, 65 °C; 60 min, 65 °C; 65 °C → rt
1.4 Reagents: Cuprous chloride ;  16 h, rt; cooled
1.5 Reagents: Methanol ;  cooled
Reference
Rhodium-catalyzed hydroformylation using hindered phosphine ligands: an in situ study
Rafter, Eoin; Gilheany, Declan G.; Reek, Joost N. H.; van Leeuwen, Piet W. N. M., ChemCatChem, 2010, 2(4), 387-391

Diphenyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine Raw materials

Diphenyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine Preparation Products

Diphenyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:819867-23-7)2-(Diphenylphosphino)-2',4',6'-triisopropylbiphenyl
Order Number:sfd20662
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com

Diphenyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine Related Literature

Additional information on Diphenyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine

Diphenyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine (CAS No. 819867-23-7): A Comprehensive Overview

Diphenyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine, with the chemical identifier CAS No. 819867-23-7, is a sophisticated organophosphorus compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its intricate molecular structure, exhibits unique electronic and steric properties that make it a valuable candidate for various applications, particularly in catalysis and organic synthesis.

The molecular architecture of Diphenyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine consists of a central phosphorus atom bonded to two phenyl groups and a bulky 2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl moiety. This arrangement imparts a high degree of steric hindrance, which can be leveraged to control reaction outcomes in transition metal-catalyzed processes. The presence of isopropyl groups further enhances the compound's lipophilicity, making it an excellent ligand for homogeneous catalysis.

In recent years, the pharmaceutical industry has seen a surge in the use of phosphine-based ligands due to their ability to stabilize transition metal centers and facilitate various synthetic transformations. Diphenyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine has been particularly studied for its potential in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are pivotal in the synthesis of complex organic molecules. Its robust steric environment helps to prevent unwanted side reactions, ensuring high yields and selectivity.

One of the most compelling aspects of this compound is its application in the development of novel catalysts for polymerization reactions. The unique electronic properties of the phosphorus center allow it to interact strongly with metal surfaces, thereby enhancing catalytic activity. Researchers have demonstrated its effectiveness in olefin polymerization, where it acts as a highly efficient single-site catalyst (SSC). This has opened up new avenues for the production of advanced polymers with tailored properties.

The use of Diphenyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine extends beyond catalysis; it also finds utility in optoelectronic materials. The compound's ability to form stable complexes with transition metals makes it suitable for use in light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Recent studies have highlighted its role in enhancing the efficiency of these devices by improving charge transport properties.

Moreover, the compound's stability under various reaction conditions has made it a preferred choice for industrial applications. Unlike some other phosphine ligands that degrade under harsh conditions, Diphenyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine maintains its integrity even at elevated temperatures and pressures. This resilience ensures consistent performance in large-scale manufacturing processes.

From a synthetic chemistry perspective, this phosphine derivative serves as a versatile building block for more complex molecules. Its reactivity allows chemists to construct intricate scaffolds with precision, which is crucial for drug discovery and development. The ability to functionalize multiple sites on the molecule enables the creation of libraries of compounds for high-throughput screening.

The environmental impact of using Diphenyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine as a catalyst has also been examined. Unlike traditional metal-based catalysts that can be toxic or difficult to recycle, this phosphine-based ligand offers a more sustainable alternative. Its stability allows for easier recovery and reuse in multiple reaction cycles, reducing waste and energy consumption.

In conclusion, Diphenyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine represents a significant advancement in organophosphorus chemistry. Its unique properties make it an invaluable tool in pharmaceutical synthesis, materials science, and industrial catalysis. As research continues to uncover new applications for this compound, its importance is likely to grow even further.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:819867-23-7)2-(Diphenylphosphino)-2',4',6'-triisopropylbiphenyl
sfd20662
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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